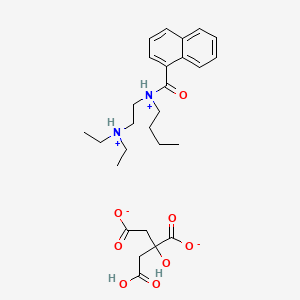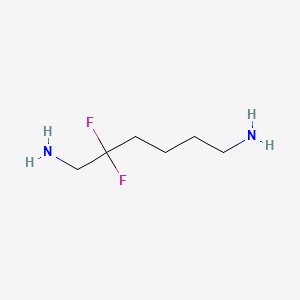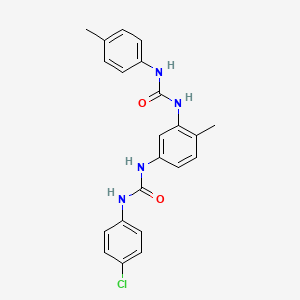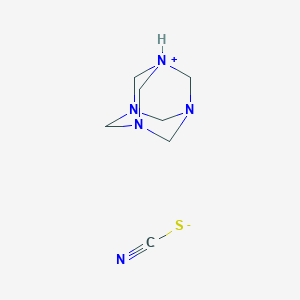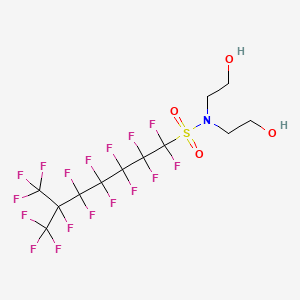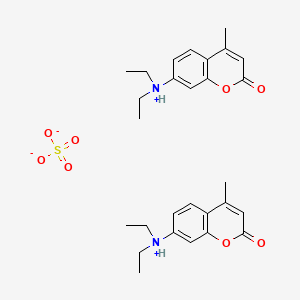
1-(2-(2-Chloroethoxy)ethyl)pyridinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(2-Chloroethoxy)ethyl)pyridinium chloride is a chemical compound with the molecular formula C9H13Cl2NO. It is a pyridinium salt, which means it contains a pyridinium ion, a positively charged nitrogen atom within a six-membered aromatic ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Chloroethoxy)ethyl)pyridinium chloride typically involves the reaction of pyridine with 2-(2-chloroethoxy)ethyl chloride. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(2-Chloroethoxy)ethyl)pyridinium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile such as hydroxide, alkoxide, or amine.
Oxidation: The pyridinium ring can be oxidized to form pyridine N-oxide derivatives.
Reduction: The compound can be reduced to form the corresponding pyridine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or peracids are used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
Nucleophilic Substitution: The major products are substituted pyridinium salts or pyridine derivatives.
Oxidation: The major products are pyridine N-oxide derivatives.
Reduction: The major products are reduced pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-(2-Chloroethoxy)ethyl)pyridinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of pyridinium salts and pyridine derivatives.
Biology: The compound is used in studies involving the interaction of pyridinium salts with biological molecules and their effects on cellular processes.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(2-(2-Chloroethoxy)ethyl)pyridinium chloride involves its interaction with molecular targets such as enzymes and receptors. The pyridinium ion can interact with negatively charged sites on proteins and other biomolecules, leading to changes in their structure and function. The compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-(2-Bromoethoxy)ethyl)pyridinium chloride
- 1-(2-(2-Iodoethoxy)ethyl)pyridinium chloride
- 1-(2-(2-Fluoroethoxy)ethyl)pyridinium chloride
Uniqueness
1-(2-(2-Chloroethoxy)ethyl)pyridinium chloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. The presence of the chloroethoxy group allows for specific interactions and reactions that are not observed with other halogenated derivatives. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized compounds and in research involving pyridinium salts.
Eigenschaften
CAS-Nummer |
85118-38-3 |
|---|---|
Molekularformel |
C9H13Cl2NO |
Molekulargewicht |
222.11 g/mol |
IUPAC-Name |
1-[2-(2-chloroethoxy)ethyl]pyridin-1-ium;chloride |
InChI |
InChI=1S/C9H13ClNO.ClH/c10-4-8-12-9-7-11-5-2-1-3-6-11;/h1-3,5-6H,4,7-9H2;1H/q+1;/p-1 |
InChI-Schlüssel |
PTMSYUSEEYPPMU-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=[N+](C=C1)CCOCCCl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






